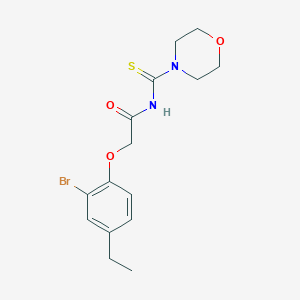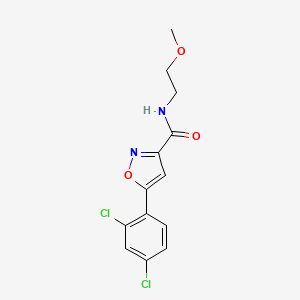
4-butoxy-N-(3-ethoxyphenyl)benzamide
Descripción general
Descripción
4-butoxy-N-(3-ethoxyphenyl)benzamide is a chemical compound that has been extensively studied in scientific research. It is also known as BPN or N-(3-ethoxyphenyl)-4-butoxybenzamide. BPN is a selective antagonist of the sigma-1 receptor, which has been shown to have potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
Organogel Formation and Fluorescent Properties
Research has demonstrated that perylenetetracarboxylic diimide (PDI) compounds, which share structural similarities with 4-butoxy-N-(3-ethoxyphenyl)benzamide, can form organogels with distinctive fluorescent properties. These organogels exhibit J- and H-type aggregates, influenced by the amphiphilic nature and side-chain conformations of the PDI molecules. Such findings suggest potential applications in designing novel organogels with specific optical characteristics for use in sensors and optoelectronic devices (Haixia Wu et al., 2011).
Novel Hydroxamic Acids for Plant Defence
Hydroxamic acids, structurally related to 4-butoxy-N-(3-ethoxyphenyl)benzamide, play a crucial role in the defence mechanisms of cereals against pests and diseases. Their extensive study in the Gramineae family indicates significant potential for the development of biopesticides and herbicides based on hydroxamic acid derivatives to enhance crop resistance and manage agricultural pests more effectively (H. Niemeyer, 1988).
Antioxidant Activity and Molecular Structure Analysis
Investigations into compounds like 4-butoxy-N-(3-ethoxyphenyl)benzamide reveal that molecular structures incorporating methoxy and phenolic hydroxyl groups exhibit notable antioxidant activities. Through DPPH and FRAP assays, alongside computational analyses, researchers have elucidated the relationship between structural features and antioxidant effectiveness. This research supports the development of phenolic acid-based antioxidants for food preservation, pharmaceuticals, and nutraceuticals (Jinxiang Chen et al., 2020).
Propiedades
IUPAC Name |
4-butoxy-N-(3-ethoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-3-5-13-23-17-11-9-15(10-12-17)19(21)20-16-7-6-8-18(14-16)22-4-2/h6-12,14H,3-5,13H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYCTPYSENUSFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(3-ethoxyphenyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-({[4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B4578657.png)

![3-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-4-methoxybenzamide](/img/structure/B4578682.png)
![ethyl 2-({[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4578687.png)
![1-[(2-bromo-4-chlorophenoxy)methyl]-N-(4,6-dimethyl-2-pyridinyl)-1H-pyrazole-3-carboxamide](/img/structure/B4578695.png)
![1-[2-(4-fluorophenyl)ethyl]-N-(4-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4578696.png)
![methyl 3-{[4-(1H-tetrazol-1-yl)benzoyl]amino}benzoate](/img/structure/B4578702.png)
![5-bromo-N-[4-(diethylamino)-2-methylphenyl]-1-naphthamide](/img/structure/B4578706.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2-fluorophenyl)acetamide](/img/structure/B4578717.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4578725.png)
![N-[3-(dimethylamino)propyl]-N-(2-methoxybenzyl)-N',N'-dimethyl-1,3-propanediamine](/img/structure/B4578733.png)

